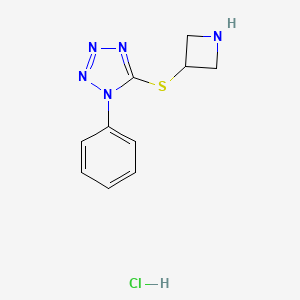
5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride
Übersicht
Beschreibung
Azetidine is a four-membered heterocyclic compound containing nitrogen. It is known for its use in various chemical and pharmaceutical applications . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It’s known for its strong nucleophilic properties. Phenyl groups are common in organic chemistry, often contributing to the stability and aromaticity of molecules. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and are known for their energetic properties and use in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a phenyl ring, and a tetrazole ring, all connected by single bonds and a sulfanyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially result in the compound having a relatively high melting point and being highly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Some azetidinone derivatives have been synthesized from Schiff bases of 5-phenyltetrazole, showing significant activity against bacteria and fungi. These include azetidin-2-one derivatives synthesized through cyclocondensation of Schiff bases with chloroacetylchloride (Mohite & Bhaskar, 2011).
Antimicrobial Applications
A variety of azetidinone derivatives have been synthesized and evaluated for antimicrobial activity. For example, some azetidin-2-ones showed significant antimicrobial activity against various strains, including S. typhi, A. niger, and C. albicans (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).
Synthesis of Novel Derivatives
Novel derivatives of azetidinone, such as 5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles, have been synthesized through the click reaction. These derivatives displayed moderate to good antimicrobial activity compared to standard drugs (Thotla, Noole, Kedika, & Reddy, 2020).
Anti-inflammatory and Analgesic Activity
Azetidinones scaffolds have been synthesized with quinoline derivatives and evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory and analgesic activity (Gupta & Mishra, 2016).
Crystal Structure Analysis
X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing insights into their molecular orientation and interaction within the active site of enzymes, such as cyclooxygenase-2 (Al-Hourani et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(azetidin-3-ylsulfanyl)-1-phenyltetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-2-4-8(5-3-1)15-10(12-13-14-15)16-9-6-11-7-9;/h1-5,9,11H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJYTSTWIMUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NN=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride | |
CAS RN |
1864051-96-6 | |
| Record name | 1H-Tetrazole, 5-(3-azetidinylthio)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864051-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



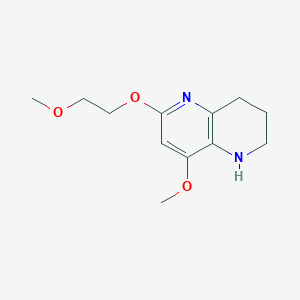
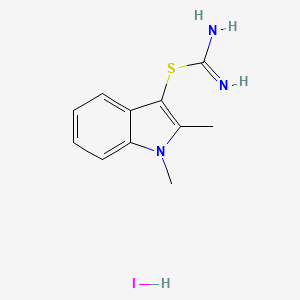
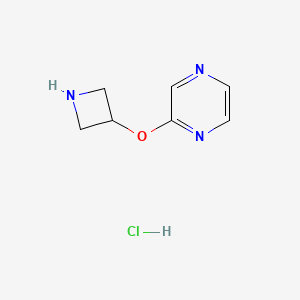
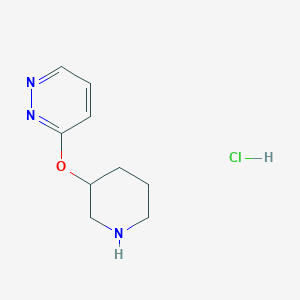
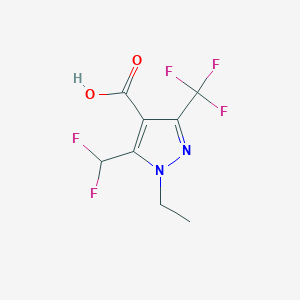
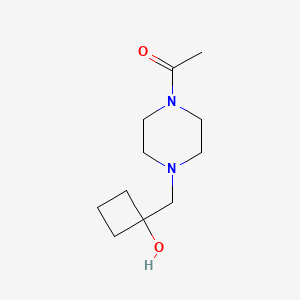
![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)
![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)
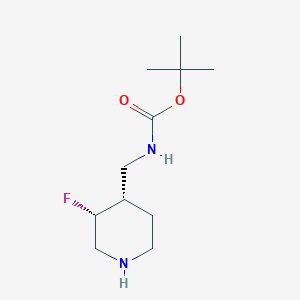
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)